molecular formula C16H28N2O5 B558329 Boc-Leu-Pro-OH CAS No. 64205-66-9

Boc-Leu-Pro-OH

Cat. No.: B558329
CAS No.: 64205-66-9
M. Wt: 328.4 g/mol
InChI Key: MCRMUCXATQAAMN-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Leu-Pro-OH, also known as N-tert-Butoxycarbonyl-L-leucyl-L-proline, is a synthetic dipeptide. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound consists of leucine and proline amino acids, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions during the coupling process.

Scientific Research Applications

  • Synthesis of Polypeptides : The compound has been utilized in the synthesis of sequential polypeptides, demonstrating its effectiveness in peptide chain elongation and solubility enhancement in organic solvents. This application is crucial for the synthesis of large peptides and proteins (Narita et al., 1984).

  • Peptide Enolates and Alkylation : Boc-Leu-Pro-OH and similar compounds have been used in studies focusing on the alkylation of glycine residues in peptides. This research highlights the potential for creating diverse peptide derivatives with various side chains from a given precursor (Bossler & Seebach, 1994).

  • Tertiary Peptide Bond-Containing Polypeptides : Research into oligo(Leu)s containing Pro residues, including this compound, has contributed to understanding the effects of these residues on peptide solubility and conformation, particularly in the context of β-sheet structures and disordered structures in peptides (Narita et al., 2009).

  • Peptide Hairpin Design : this compound has been used in the construction of beta-hairpin structures in peptides, aiding in understanding peptide folding and stability, which is essential for protein engineering and design (Rai et al., 2006).

  • Effect of Chiral Centers on Peptide Conformations : Studies involving cyclopeptides containing this compound have demonstrated the significant impact of stereochemistry on peptide properties, which has implications for the rational design of peptides for biological and chemical applications (Li et al., 2013).

  • Poly(l-lysine) Dendrimers and Gene Delivery : this compound and its derivatives have been investigated for their potential in enhancing gene transfection efficiency, particularly in the context of poly(l-lysine) dendrimers used as nonviral gene vectors (Zhang et al., 2012).

  • Chemotactic Peptide Synthesis : The compound has also been employed in the synthesis of chemotactic peptides, contributing to the understanding of peptide-induced immune responses and their potential therapeutic applications (Muthukumaraswamy & Freer, 1988).

  • Conformational Studies of Sequential Peptides : Research has been conducted on the conformational properties of peptides containing this compound, providing insights into the structures and dynamics of peptide chains in solution (Narita et al., 2009).

  • Peptide Bond Synthesis : Environmentally friendly methods for peptide bond synthesis involving this compound have been explored, highlighting the potential for more sustainable and efficient peptide production (Bonnamour et al., 2013).

  • Anti-Hepatic Cancer Activity : A study on the synthesis and distribution of a compound containing this compound showed significant activity against hepatic cancer, underscoring the potential for peptide-based therapeutics in oncology (Ding et al., 2004).

Safety and Hazards

In case of exposure, it is advised to move the victim into fresh air, rinse with pure water for at least 15 minutes, and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mechanism of Action

Target of Action

Boc-Leu-Pro-OH is a synthetic, biologically active peptidomimetic . Its primary targets are Leishmania parasites and protein kinase C . Leishmania parasites are single-celled organisms that cause leishmaniasis, a group of diseases ranging from skin sores to organ damage . Protein kinase C is an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound inhibits the growth of Leishmania parasites . It also inhibits the kinase activity of protein kinase C, preventing the phosphorylation of serine and threonine residues on various proteins .

Biochemical Pathways

Given its inhibitory effect on protein kinase c, it can be inferred that it affects pathways involving this enzyme . Protein kinase C plays a role in several cellular processes, including cell growth and differentiation, gene expression, hormone secretion, and immune response .

Pharmacokinetics

Its action time has been shown to be about 10 minutes , suggesting rapid absorption and onset of action.

Result of Action

The inhibition of protein kinase C by this compound prevents the phosphorylation of serine and threonine residues on various proteins . This can affect multiple cellular processes, as protein phosphorylation is a key regulatory mechanism in cells . The inhibition of Leishmania parasites’ growth can prevent the progression of leishmaniasis .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Boc-Leu-Pro-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with formyl peptide receptors (FPRs), which are involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. For example, it has been reported that this compound can inhibit the angiogenic activity of heparin-binding growth factors . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound may interact with the heparin-binding domain of vascular endothelial growth factor-A (VEGF-A), thus competing for heparin interaction and preventing the binding of VEGF-A to its receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that this compound can be deprotected at high temperatures using a thermally stable ionic liquid . This suggests that this compound may have certain stability and degradation characteristics, and its long-term effects on cellular function could be observed in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Leu-Pro-OH can be synthesized through a series of steps involving the protection and coupling of amino acids. One common method involves the following steps:

    Protection of Leucine: Leucine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form

Properties

IUPAC Name

(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCSBUBELIDSKW-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365179
Record name Boc-Leu-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64205-66-9
Record name Boc-Leu-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Leu-Pro-OH
Reactant of Route 2
Reactant of Route 2
Boc-Leu-Pro-OH
Reactant of Route 3
Reactant of Route 3
Boc-Leu-Pro-OH
Reactant of Route 4
Boc-Leu-Pro-OH
Reactant of Route 5
Boc-Leu-Pro-OH
Reactant of Route 6
Reactant of Route 6
Boc-Leu-Pro-OH
Customer
Q & A

Q1: What is the role of Boc-Leu-Pro-OH in the synthesis of sarcodactylamide?

A1: this compound serves as a key building block in the solution-phase synthesis of sarcodactylamide. This protected dipeptide, consisting of Leucine (Leu) and Proline (Pro) amino acids, is coupled with another dipeptide methyl ester, Trp-Leu-OMe, to form a tetrapeptide unit. This process, repeated with a second pair of dipeptides, ultimately leads to the formation of the linear octapeptide precursor for sarcodactylamide [].

Q2: Are there any specific advantages to using the Boc protecting group in this synthesis?

A2: While the research paper doesn't explicitly compare different protecting groups, the use of the Boc (tert-butyloxycarbonyl) group is common in peptide synthesis due to its stability under various reaction conditions and its relatively easy removal. This selective deprotection allows for controlled elongation of the peptide chain during synthesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.